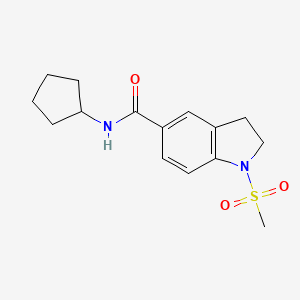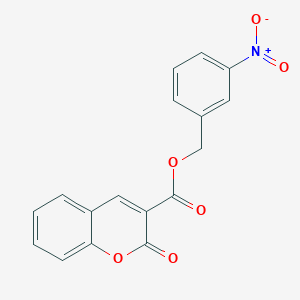
3-(3-chlorophenyl)-N-cyclooctylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-cyclooctylacrylamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ACPA belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response.
科学的研究の応用
3-(3-chlorophenyl)-N-cyclooctylacrylamide has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to have analgesic effects in animal models of pain. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has also been shown to have anti-inflammatory effects in animal models of inflammation. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
3-(3-chlorophenyl)-N-cyclooctylacrylamide interacts with the endocannabinoid system in the body. The endocannabinoid system consists of two main receptors, CB1 and CB2. 3-(3-chlorophenyl)-N-cyclooctylacrylamide selectively binds to the CB1 receptor, which is primarily located in the central nervous system. 3-(3-chlorophenyl)-N-cyclooctylacrylamide activates the CB1 receptor, which leads to the inhibition of neurotransmitter release and the modulation of various physiological processes, including pain, inflammation, and immune response.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to have several biochemical and physiological effects. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to reduce pain and inflammation in animal models of pain and inflammation. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to modulate the immune response in animal models of autoimmune diseases.
実験室実験の利点と制限
3-(3-chlorophenyl)-N-cyclooctylacrylamide has several advantages for lab experiments. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is a selective CB1 receptor agonist, which allows for the specific activation of the CB1 receptor. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is also highly potent, which allows for the use of lower concentrations in lab experiments. However, 3-(3-chlorophenyl)-N-cyclooctylacrylamide has some limitations for lab experiments. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is not water-soluble, which limits its use in aqueous solutions. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has a short half-life, which requires frequent dosing in lab experiments.
将来の方向性
There are several future directions for the study of 3-(3-chlorophenyl)-N-cyclooctylacrylamide. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosing and administration of 3-(3-chlorophenyl)-N-cyclooctylacrylamide for these diseases. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has potential applications in the study of the endocannabinoid system and its role in various physiological processes. Further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(3-chlorophenyl)-N-cyclooctylacrylamide. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has potential applications in the development of novel cannabinoid-based therapeutics. Further studies are needed to identify other selective CB1 receptor agonists and to optimize their pharmacological properties.
合成法
The synthesis of 3-(3-chlorophenyl)-N-cyclooctylacrylamide involves several steps. The first step involves the reaction of cyclooctylamine with acryloyl chloride to form N-cyclooctylacrylamide. The second step involves the reaction of N-cyclooctylacrylamide with thionyl chloride and 3-chlorophenylboronic acid to form 3-(3-chlorophenyl)-N-cyclooctylacrylamide. The purity of 3-(3-chlorophenyl)-N-cyclooctylacrylamide can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclooctylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c18-15-8-6-7-14(13-15)11-12-17(20)19-16-9-4-2-1-3-5-10-16/h6-8,11-13,16H,1-5,9-10H2,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHJRZVDYJXBN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-cyclooctylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)